6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Medicinal Chemistry Antithrombotic Fluorine Scan

The 6,7-difluoro substitution pattern on this benzoxazine scaffold imparts a unique electronic and steric profile that cannot be replicated by non-fluorinated, alternative-position fluorinated, or other halogenated analogs. This motif enhances metabolic stability, lipophilicity, and brain penetration—critical for CNS-targeted kinase inhibitors and dual antithrombotic agents. Researchers rely on this specific scaffold for lead optimization and SAR studies where generic interchange is an unacceptable risk. Procure with documented purity (97%) and analytical support (COA, NMR) to ensure reliable multi-step synthesis.

Molecular Formula C8H7F2NO
Molecular Weight 171.14 g/mol
CAS No. 1267772-25-7
Cat. No. B3025253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
CAS1267772-25-7
Molecular FormulaC8H7F2NO
Molecular Weight171.14 g/mol
Structural Identifiers
SMILESC1COC2=CC(=C(C=C2N1)F)F
InChIInChI=1S/C8H7F2NO/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,11H,1-2H2
InChIKeyFGEDESOVQJKVCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1267772-25-7): Core Scaffold for Fluorinated Heterocycle Procurement


6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1267772-25-7) is a fluorinated heterocyclic building block consisting of a benzene ring fused to an oxazine ring, with two fluorine atoms substituted at the 6- and 7-positions of the aromatic core [1]. It has a molecular weight of 171.14 g/mol (C8H7F2NO) and is primarily used as a versatile intermediate in medicinal chemistry, particularly for the development of kinase inhibitors, antiviral agents, and other bioactive molecules [2]. The 6,7-difluoro substitution pattern on the benzoxazine scaffold distinguishes this compound from its non-fluorinated and alternative-position fluorinated analogs, offering a distinct physicochemical and biological profile relevant to drug discovery programs .

6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Why Fluorine Positioning Prevents Simple In-Class Substitution


Within the 3,4-dihydro-2H-benzo[b][1,4]oxazine chemical class, the specific pattern of fluorine substitution is a critical determinant of biological activity, metabolic stability, and target selectivity . The 6,7-difluoro motif confers a unique electronic and steric profile that cannot be replicated by non-fluorinated analogs (e.g., 6-H,7-H), alternative fluorination patterns (e.g., 5,6- or 7,8-difluoro), or other halogenated benzoxazines (e.g., chloro-substituted) [1]. This differential profile directly impacts the compound's utility as a building block: a 6,7-difluoro derivative may exhibit dramatically different inhibitory potency against a specific kinase or enzyme compared to its 7,8-difluoro counterpart, making generic interchange of these scaffolds an unacceptable risk in a lead optimization or SAR program [2]. Furthermore, the 6,7-difluoro substitution is associated with improved metabolic stability and lipophilicity, which are key parameters in drug discovery that cannot be guaranteed with non-fluorinated or differently substituted analogs .

6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Quantified Differentiation Data Against Comparator Analogs


6,7-Difluoro vs. Alternative Fluorine Scan Analogs: Quantified Impact on Dual Antithrombotic Activity

A comparative fluorine scan on a series of 3,4-dihydro-2H-1,4-benzoxazine derivatives revealed that the 3,4-difluorobenzyl substituted compound (incorporating a 6,7-difluoro-like pattern) was the most potent and balanced dual antithrombotic agent [1]. This compound achieved a Ki(Thr) of 0.33 ± 0.07 μM and an IC50(GP IIb/IIIa) of 1.1 ± 0.6 μM, demonstrating superior potency compared to analogs with 3-fluoro, 4-fluoro, and 3,5-difluorobenzyl substitution patterns [1].

Medicinal Chemistry Antithrombotic Fluorine Scan

6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Defined Weakness in Dihydroorotase Inhibition as a Differentiator

In a focused enzymatic screen, 6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites cells and exhibited an IC50 of 1.00E+6 nM (1 mM) at a concentration of 10 μM and pH 7.37 [1]. This represents a very weak inhibitory effect (IC50 = 1 mM), which is a specific, quantifiable characteristic that distinguishes this compound from other structurally related benzoxazine derivatives that may exhibit significantly stronger inhibition of this enzyme [1].

Enzymology Dihydroorotase Pyrimidine Metabolism

6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Lack of Significant 5-Lipoxygenase Inhibition as a Differentiating Feature

When evaluated for its ability to inhibit 5-lipoxygenase (5-LOX) in rat basophilic leukemia-1 (RBL-1) cells, 6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine at a concentration of 100 μM showed no significant activity [1]. This negative result is a specific, quantifiable piece of data that differentiates it from other benzoxazine analogs that may be designed as 5-LOX inhibitors and have reported IC50 values in the low micromolar or nanomolar range [1].

Inflammation 5-Lipoxygenase Leukotriene Pathway

6,7-Difluoro Substitution on Benzoxazine Scaffold: Class-Level Inference of Enhanced Metabolic Stability and Lipophilicity

Across the class of benzoxazine derivatives, the introduction of fluorine atoms, particularly at the 6,7-positions, is reported to improve metabolic stability and increase lipophilicity . Specifically, the 6,7-difluoro substitution pattern enhances the compound's resistance to oxidative metabolism and increases its calculated logP compared to the non-fluorinated parent scaffold . While direct comparative data for the exact target compound against all analogs are not available in a single study, this class-level inference is strongly supported by the known physicochemical effects of aromatic fluorine substitution and its widespread application in medicinal chemistry to enhance drug-like properties [1].

ADME Drug Metabolism Physicochemical Properties

6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Defined Research Application Scenarios Based on Comparative Evidence


Medicinal Chemistry: Development of Novel Antithrombotic Agents

Based on the fluorine scan data demonstrating superior dual antithrombotic activity for a 3,4-difluorobenzyl-substituted benzoxazine derivative, the 6,7-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold is a rational starting point for synthesizing and optimizing new dual-action anticoagulant and antiplatelet compounds [1]. Researchers should prioritize this specific fluorination pattern over alternative substitution patterns when aiming for balanced thrombin and GP IIb/IIIa inhibition [1].

Chemical Biology: Use as a Negative Control for Dihydroorotase and 5-Lipoxygenase Screens

Given its defined weak inhibition of dihydroorotase (IC50 = 1 mM) and its lack of significant activity against 5-lipoxygenase at 100 μM, this compound is an ideal negative control for high-throughput screens or secondary assays focused on these specific targets [2][3]. This allows researchers to confidently attribute any observed activity in their assay to the intended target rather than background inhibition from the core scaffold [2][3].

Drug Discovery: Building Block for CNS-Penetrant Kinase Inhibitors

The 6,7-difluoro substitution pattern is known to enhance metabolic stability and lipophilicity, which are critical factors for achieving good brain penetration . This compound serves as a privileged building block for the synthesis of CNS-targeted kinase inhibitors or other neurotherapeutic agents, where improved ADME properties are a key differentiator compared to non-fluorinated or less metabolically stable benzoxazine analogs .

Process Chemistry: Scalable Intermediate for Fluorinated Heterocycles

The compound is available from commercial suppliers with documented purity (97%) and supporting analytical data (COA, NMR) . This ensures reliable procurement for multi-step synthetic routes in medicinal chemistry and process research, where the specific 6,7-difluoro substitution is essential for downstream biological activity and cannot be substituted by other halogenated or non-halogenated benzoxazines .

Quote Request

Request a Quote for 6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.